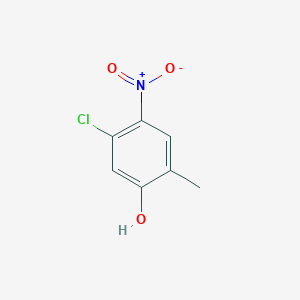

5-Chloro-2-methyl-4-nitrophenol

Vue d'ensemble

Description

“5-Chloro-2-methyl-4-nitrophenol” is a chemical compound with the molecular weight of 187.58 .

Synthesis Analysis

The synthesis of “5-Chloro-2-methyl-4-nitrophenol” can be achieved by first nitrating a 4-chloro-2-methylphenylsulphonate in the 5-position. The resulting 4-chloro-2-methyl-5-nitrophenylsulphonate is then converted into the compound by acidic or alkaline elimination of the sulphonyl radical .

Molecular Structure Analysis

The molecule of “5-Chloro-2-methyl-4-nitrophenol” is essentially planar, with a maximum deviation of 0.096 (4) A ̊ from planarity for the methyl C atom (C14) of the methoxy group .

Applications De Recherche Scientifique

Anaerobic Degradation of Phenolic Compounds : A study by D. Sreekanth et al. (2009) explored the feasibility of anaerobic degradation of similar phenolic compounds in wastewater using hybrid upflow anaerobic sludge blankets. This research is significant for environmental management and treatment of industrial wastewater.

Biotransformation by Marine Bacillus sp. : Research by P. Arora and R. Jain (2012) demonstrated the biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain. This study is vital for understanding the microbial degradation of nitrophenolic compounds in marine environments.

Atmospheric Concentrations of Nitrophenols : A study conducted by S. Morville et al. (2006) investigated the spatial and geographical variations in atmospheric concentrations of phenols and nitrophenols. This research provides insights into the environmental distribution and impact of these compounds.

Toxicity and Biodegradability Studies : The toxicity and anaerobic biodegradability of substituted phenols, including compounds related to 5-Chloro-2-methyl-4-nitrophenol, were evaluated by O. A. O'connor and L. Young (1989). This study is relevant for assessing the environmental and health risks associated with these compounds.

Mutagenic Activities of Chlorinated Derivatives : The research by M. Kamoshita et al. (2010) evaluated the mutagenic activities of chlorinated derivatives of nitrophenol compounds, providing valuable data for understanding the potential health hazards.

Corrosion Inhibition in Mild Steel : A study by A. Pandey et al. (2017) explored the use of Schiff bases related to nitrophenol compounds as corrosion inhibitors for mild steel. This has applications in material science and engineering.

Catalytic Reduction of Organic Dyes : The synthesis of a NiO/NiS composite catalyst for the reduction of 4-nitrophenol and organic dyes was investigated by O. A. Zelekew and D. Kuo (2017). This study contributes to the field of environmental chemistry and pollution control.

Biotransformation and Chemotaxis by Pseudomonas sp. : The biotransformation and chemotaxis of 4-chloro-2-nitrophenol by Pseudomonas sp. was studied by P. Arora and Hanhong Bae (2014). This research highlights the role of bacteria in the degradation of environmental pollutants.

Photocatalytic Activity Assessment : The microwave-assisted synthesis of Ag2O-ZnO composite nanocones for the detection and degradation of 4-nitrophenol was investigated by U. Chakraborty et al. (2021). This research is significant for environmental monitoring and remediation technologies.

Safety and Hazards

“5-Chloro-2-methyl-4-nitrophenol” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Mécanisme D'action

Target of Action

Nitro compounds, such as 5-chloro-2-methyl-4-nitrophenol, are known to interact with various biological molecules due to their high reactivity .

Mode of Action

Nitro compounds, in general, are known to undergo various chemical reactions, including reduction and substitution . These reactions can lead to changes in the target molecules, potentially disrupting their normal function.

Biochemical Pathways

It’s known that nitrophenols can be degraded by certain bacteria via the 1,2,4-benzenetriol pathway . This pathway involves several enzymatic reactions that transform the nitrophenol into less toxic compounds.

Pharmacokinetics

Nitro compounds are generally known for their low volatility and moderate water solubility , which could influence their bioavailability.

Result of Action

Nitroaromatic compounds are known to be highly toxic, causing various adverse effects such as immunotoxicity, hematotoxicity, teratogenicity, and carcinogenicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-methyl-4-nitrophenol. For instance, the presence of certain bacteria in the environment can lead to the degradation of nitrophenols . Additionally, the compound’s moderate water solubility can affect its distribution in the environment .

Propriétés

IUPAC Name |

5-chloro-2-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQGYCQDUOULKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methyl-4-nitrophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

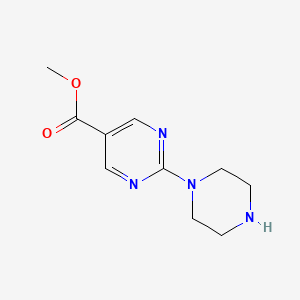

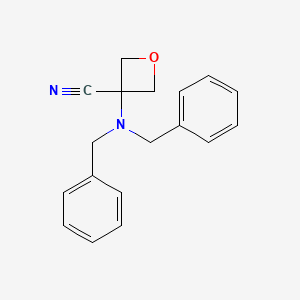

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1398713.png)

![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)

![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)

![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)